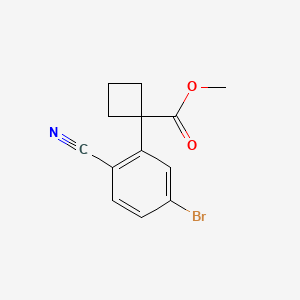
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl ester group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate typically involves the following steps:
-
Bromination: : The starting material, 2-cyanophenylcyclobutane-1-carboxylate, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 5-position of the phenyl ring.
-
Esterification: : The resulting 5-bromo-2-cyanophenylcyclobutane-1-carboxylic acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
-
Substitution: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, or organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-bromo-2-cyanophenylcyclobutane-1-carboxylic acid.
Reduction: Methyl 1-(5-bromo-2-aminophenyl)cyclobutane-1-carboxylate.
Substitution: Methyl 1-(5-azido-2-cyanophenyl)cyclobutane-1-carboxylate.
Scientific Research Applications
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
-
Biology: : The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
-
Industry: : In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and bromine atom can participate in hydrogen bonding and van der Waals interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-cyanophenyl)cyclobutane-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 1-(5-chloro-2-cyanophenyl)cyclobutane-1-carboxylate: Contains a chlorine atom instead of bromine, which may affect its chemical and physical properties.
Methyl 1-(5-bromo-2-nitrophenyl)cyclobutane-1-carboxylate:
Uniqueness
Methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate is unique due to the combination of a bromine atom and a cyano group on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12BrNO2 |
|---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
methyl 1-(5-bromo-2-cyanophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12(16)13(5-2-6-13)11-7-10(14)4-3-9(11)8-15/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
WUOZJMXAEIBFGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)C2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















